4,5-Dibromooctane

Stereoselective synthesis Electrophilic addition Vicinal dibromide

4,5-Dibromooctane (CAS 61539-75-1) is a vicinal dibromoalkane with molecular formula C₈H₁₆Br₂ and molecular weight 272.02 g/mol, featuring bromine atoms substituted at the 4- and 5-positions of an octane chain. The compound exists as multiple stereoisomers, including the enantiomeric pair (4R,5R)-4,5-dibromooctane and (4S,5S)-4,5-dibromooctane, as well as the meso form (4R,5S)-4,5-dibromooctane, the formation of which depends on the stereochemistry of the starting oct-4-ene precursor.

Molecular Formula C8H16Br2
Molecular Weight 272.02 g/mol
CAS No. 61539-75-1
Cat. No. B15461278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromooctane
CAS61539-75-1
Molecular FormulaC8H16Br2
Molecular Weight272.02 g/mol
Structural Identifiers
SMILESCCCC(C(CCC)Br)Br
InChIInChI=1S/C8H16Br2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6H2,1-2H3
InChIKeyUTHOIMRNKWYBCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromooctane (CAS 61539-75-1): Vicinal Dibromoalkane Chemical Procurement and Technical Specification Guide


4,5-Dibromooctane (CAS 61539-75-1) is a vicinal dibromoalkane with molecular formula C₈H₁₆Br₂ and molecular weight 272.02 g/mol, featuring bromine atoms substituted at the 4- and 5-positions of an octane chain [1]. The compound exists as multiple stereoisomers, including the enantiomeric pair (4R,5R)-4,5-dibromooctane and (4S,5S)-4,5-dibromooctane, as well as the meso form (4R,5S)-4,5-dibromooctane, the formation of which depends on the stereochemistry of the starting oct-4-ene precursor . Predicted physicochemical properties include a density of 1.4 ± 0.1 g/cm³, boiling point of 242.7 ± 8.0 °C at 760 mmHg, and a calculated LogP (ACD/LogP) of 4.90 [1].

Why Generic Substitution of 4,5-Dibromooctane (CAS 61539-75-1) with Other Dibromooctane Isomers Fails in Stereoselective and Solid-Phase Applications


Dibromooctanes are not interchangeable reagents despite sharing the same molecular formula. The substitution pattern—whether vicinal (1,2-; 4,5-) or terminal (1,8-) and whether on an internal versus terminal position—dictates fundamentally different reaction pathways and product outcomes. Terminal dibromides (e.g., 1,8-dibromooctane) undergo nucleophilic substitution to yield linear α,ω-difunctionalized intermediates , whereas vicinal 4,5-dibromooctane is optimized for elimination chemistry producing internal alkenes with predictable stereochemistry [1]. More critically, the stereoisomeric composition of 4,5-dibromooctane (racemic versus meso) is synthetically tunable via the choice of cis- or trans-oct-4-ene starting material, a level of stereochemical control not available with 1,2-dibromooctane synthesized from terminal octenes [2]. Procurement of the correct positional isomer and stereoisomeric form is therefore essential for applications where elimination stereochemistry or linker debromination efficiency determines synthetic success.

4,5-Dibromooctane (CAS 61539-75-1) Quantitative Differentiation Evidence: Stereoselective Synthesis, Solid-Phase Linker Performance, and Debromination Selectivity


Stereochemical Control in Electrophilic Bromination: meso vs. Racemic 4,5-Dibromooctane via cis- or trans-Oct-4-ene Precursors

4,5-Dibromooctane is the only dibromooctane isomer whose stereoisomeric outcome can be fully controlled by the choice of alkene precursor stereochemistry. Bromination of trans-oct-4-ene yields a racemic mixture of (4R,5R)- and (4S,5S)-4,5-dibromooctane via anti-addition [1]. In contrast, bromination of cis-oct-4-ene yields exclusively the meso compound, (4R,5S)-4,5-dibromooctane [2]. This stereochemical determinism is not available with terminal dibromides such as 1,8-dibromooctane, which lacks vicinal stereocenters entirely, or with 1,2-dibromooctane, where stereochemical outcomes from 1-octene bromination differ fundamentally [3].

Stereoselective synthesis Electrophilic addition Vicinal dibromide

Solid-Phase Oligosaccharide Synthesis Linker Performance: 4,5-Dibromooctane-1,8-diol as a Novel Resin-Bound Linker

A 4,5-dibromooctane-1,8-diol linker was successfully applied to the solid-support preparation of a β-(1→6) trisaccharide [1]. The linker design exploits the vicinal dibromide motif to enable efficient debromination via elimination, followed by olefin cross-metathesis to release the desired trimeric n-pentenyl glycoside product. This represents a differentiated application of the 4,5-dibromo substitution pattern that terminal dibromides (e.g., 1,8-dibromooctane) cannot perform, as terminal dibromides lack the vicinal relationship required for elimination-based cleavage under these conditions.

Solid-phase synthesis Oligosaccharide Linker chemistry

Debromination Stereochemistry: Zinc-Mediated Conversion of meso- and dl-4,5-Dibromooctane to Pure trans- and cis-4-Octene

The action of zinc on meso-4,5-dibromooctane yields pure trans-4-octene, whereas dl-4,5-dibromooctane yields cis-4-octene [1]. This stereospecific debromination outcome is a direct consequence of the vicinal dibromide stereochemistry and is not observed with terminal dibromides (e.g., 1,8-dibromooctane) which do not undergo elimination to internal alkenes. The ability to predictably access either cis- or trans-4-octene from the corresponding 4,5-dibromooctane stereoisomer provides synthetic chemists with a reliable route to stereochemically pure internal alkenes.

Debromination Stereospecific elimination Alkene synthesis

4,5-Dibromooctane (CAS 61539-75-1): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Stereochemically Controlled Synthesis of meso- or Racemic Vicinal Dibromide Intermediates

4,5-Dibromooctane is the preferred reagent when stereochemical control over the vicinal dibromide product is required. As demonstrated in Section 3, bromination of cis-oct-4-ene yields exclusively meso-4,5-dibromooctane, while trans-oct-4-ene yields racemic dl-4,5-dibromooctane [1]. This stereochemical determinism is not available with terminal or other positional dibromooctanes. Researchers requiring stereochemically defined intermediates for mechanistic studies or chiral pool synthesis should procure 4,5-dibromooctane derived from the appropriate oct-4-ene precursor [2].

Solid-Phase Oligosaccharide Synthesis Using Vicinal Dibromide Linker Chemistry

4,5-Dibromooctane-1,8-diol serves as a cleavable linker for solid-phase oligosaccharide synthesis, enabling debromination via elimination followed by olefin cross-metathesis for product release [1]. This application leverages the vicinal dibromide motif specifically—a functionality that terminal dibromides (e.g., 1,8-dibromooctane) cannot provide. Researchers developing solid-phase carbohydrate methodologies should procure 4,5-dibromooctane-derived linkers rather than terminal dibromooctanes to achieve elimination-based cleavage [2].

Stereospecific Synthesis of cis- or trans-4-Octene via Zinc-Mediated Debromination

When stereochemically pure cis- or trans-4-octene is required, 4,5-dibromooctane is the essential precursor. Zinc-mediated debromination of meso-4,5-dibromooctane stereospecifically yields trans-4-octene, while dl-4,5-dibromooctane yields cis-4-octene [1]. Terminal dibromides such as 1,8-dibromooctane do not undergo elimination to internal alkenes, and 1,2-dibromooctane yields 1-octene rather than the internal 4-octene isomer. Users must procure the correct stereoisomer of 4,5-dibromooctane (meso or dl) corresponding to the desired alkene geometry [2].

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